molecular formula C11H10BrF5O2 B14059764 1-(3-Bromopropyl)-2-(difluoromethoxy)-4-(trifluoromethoxy)benzene

1-(3-Bromopropyl)-2-(difluoromethoxy)-4-(trifluoromethoxy)benzene

Cat. No.: B14059764
M. Wt: 349.09 g/mol
InChI Key: RMYSTPNPKVFUOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Bromopropyl)-2-(difluoromethoxy)-4-(trifluoromethoxy)benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of bromine, fluorine, and methoxy groups attached to a benzene ring

Preparation Methods

The synthesis of 1-(3-Bromopropyl)-2-(difluoromethoxy)-4-(trifluoromethoxy)benzene typically involves multiple steps. One common synthetic route includes the following steps:

    Starting Material: The synthesis begins with a suitable benzene derivative.

    Alkylation: The brominated intermediate undergoes an alkylation reaction with 3-bromopropyl bromide to introduce the 3-bromopropyl group.

Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, reaction time, and the use of catalysts.

Chemical Reactions Analysis

1-(3-Bromopropyl)-2-(difluoromethoxy)-4-(trifluoromethoxy)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids, and reduction to form alcohols or alkanes.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form biaryl compounds.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Bromopropyl)-2-(difluoromethoxy)-4-(trifluoromethoxy)benzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of bioactive molecules or as a probe in biochemical studies.

    Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-2-(difluoromethoxy)-4-(trifluoromethoxy)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of bromine, fluorine, and methoxy groups can influence its reactivity and binding affinity.

Comparison with Similar Compounds

1-(3-Bromopropyl)-2-(difluoromethoxy)-4-(trifluoromethoxy)benzene can be compared with similar compounds such as:

    1-(3-Bromopropyl)-3-(difluoromethoxy)-5-(trifluoromethylthio)benzene: This compound has a trifluoromethylthio group instead of a trifluoromethoxy group, which can affect its chemical properties and reactivity.

    1-(3-Bromopropyl)-3-chloro-5-(difluoromethoxy)benzene: The presence of a chlorine atom instead of a trifluoromethoxy group can lead to different reactivity and applications.

The uniqueness of this compound lies in its specific combination of substituents, which can impart distinct chemical and physical properties, making it suitable for specialized applications.

Properties

Molecular Formula

C11H10BrF5O2

Molecular Weight

349.09 g/mol

IUPAC Name

1-(3-bromopropyl)-2-(difluoromethoxy)-4-(trifluoromethoxy)benzene

InChI

InChI=1S/C11H10BrF5O2/c12-5-1-2-7-3-4-8(19-11(15,16)17)6-9(7)18-10(13)14/h3-4,6,10H,1-2,5H2

InChI Key

RMYSTPNPKVFUOA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)OC(F)F)CCCBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.